3-[2-(3-Nitrophenoxy)ethoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Nitrophenoxy)ethoxy]aniline is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a nitrophenoxy group attached to an ethoxy chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Nitrophenoxy)ethoxy]aniline typically involves a multi-step process. One common method starts with the nitration of phenol to produce 3-nitrophenol. This is followed by the etherification of 3-nitrophenol with ethylene glycol to form 3-(2-hydroxyethoxy)nitrobenzene. Finally, the reduction of the nitro group and subsequent amination yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Nitrophenoxy)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-[2-(3-Aminophenoxy)ethoxy]aniline.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
3-[2-(3-Nitrophenoxy)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-[2-(3-Nitrophenoxy)ethoxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Nitrophenoxy)ethoxy]aniline: Similar structure but with the nitro group in the para position.
3-[2-(2-Nitrophenoxy)ethoxy]aniline: Similar structure but with the nitro group in the ortho position.
3-[2-(3-Methoxyphenoxy)ethoxy]aniline: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
3-[2-(3-Nitrophenoxy)ethoxy]aniline is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Properties
CAS No. |
19157-76-7 |
---|---|
Molecular Formula |
C14H14ClN2O4- |
Molecular Weight |
309.72 g/mol |
IUPAC Name |
3-[2-(3-nitrophenoxy)ethoxy]aniline;chloride |
InChI |
InChI=1S/C14H14N2O4.ClH/c15-11-3-1-5-13(9-11)19-7-8-20-14-6-2-4-12(10-14)16(17)18;/h1-6,9-10H,7-8,15H2;1H/p-1 |
InChI Key |
QJGNOGFZTHMJKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.